3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol
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Overview
Description
3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol is an organic compound with the molecular formula C5H6BrF3O It is a cyclobutanol derivative, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol typically involves the bromination of 1-(trifluoromethyl)cyclobutan-1-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclobutane ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale bromination reactions are typically carried out in batch reactors with precise control over reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified using standard techniques such as distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or to reduce the trifluoromethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include dehalogenated cyclobutanols and reduced trifluoromethyl derivatives
Scientific Research Applications
3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced materials .
Mechanism of Action
The mechanism of action of 3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol depends on its specific application. In chemical reactions, the bromine atom and trifluoromethyl group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent modification .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-methyl-1-(trifluoromethyl)cyclobutane
- 1-Bromo-3-(trifluoromethyl)cyclobutane
- 3-Bromo-1-(trifluoromethyl)cyclobutan-1-one
Uniqueness
3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol is unique due to the presence of both a bromine atom and a trifluoromethyl group on the cyclobutane ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The hydroxyl group also provides additional functionality, allowing for further chemical modifications and applications .
Properties
IUPAC Name |
3-bromo-1-(trifluoromethyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3O/c6-3-1-4(10,2-3)5(7,8)9/h3,10H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMOVHNUIWCSQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936668-06-2 |
Source
|
Record name | 3-bromo-1-(trifluoromethyl)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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